![molecular formula C10H12O3 B12533044 Methyl 3-(7-oxabicyclo[4.1.0]hept-3-en-3-yl)prop-2-enoate CAS No. 832111-00-9](/img/structure/B12533044.png)
Methyl 3-(7-oxabicyclo[4.1.0]hept-3-en-3-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(7-oxabicyclo[4.1.0]hept-3-en-3-yl)prop-2-enoate is a chemical compound known for its unique bicyclic structure. This compound features a 7-oxabicyclo[4.1.0]heptane ring system, which is a fused bicyclic ring containing an oxygen atom. The presence of the bicyclic ring system imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
The synthesis of Methyl 3-(7-oxabicyclo[4.1.0]hept-3-en-3-yl)prop-2-enoate typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic ring systems. In this reaction, a furan derivative reacts with an olefinic or acetylenic dienophile under controlled conditions to form the desired bicyclic product . The reaction conditions often include the use of a solvent such as toluene or dichloromethane and may require heating to facilitate the reaction.
For industrial production, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The product is then purified using standard techniques like distillation or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Methyl 3-(7-oxabicyclo[4.1.0]hept-3-en-3-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bonds in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific groups in the molecule.
Addition: The compound can participate in addition reactions with electrophiles, such as halogens or acids, to form addition products.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(7-oxabicyclo[4.1.0]hept-3-en-3-yl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis to construct more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.
Biology: In biological research, the compound is studied for its potential biological activities, including its ability to interact with enzymes and proteins.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to inhibit specific enzymes or pathways involved in disease processes.
Industry: In the industrial sector, the compound is used in the production of polymers and materials with unique properties, such as enhanced strength and durability.
Wirkmechanismus
The mechanism of action of Methyl 3-(7-oxabicyclo[4.1.0]hept-3-en-3-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. For example, the compound may inhibit protein phosphatases, leading to changes in cellular signaling and function .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(7-oxabicyclo[4.1.0]hept-3-en-3-yl)prop-2-enoate can be compared with other similar compounds, such as:
Methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate: This compound has a similar bicyclic structure but with different substituents, leading to variations in its chemical and biological properties.
Trimethoxy [2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: This compound features a similar bicyclic ring system but with a silane group, making it useful as a coupling agent in material science.
3-Buten-2-one, 4-(4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)-: This compound has a related bicyclic structure and is studied for its potential biological activities.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
832111-00-9 |
|---|---|
Molekularformel |
C10H12O3 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
methyl 3-(7-oxabicyclo[4.1.0]hept-3-en-3-yl)prop-2-enoate |
InChI |
InChI=1S/C10H12O3/c1-12-10(11)5-3-7-2-4-8-9(6-7)13-8/h2-3,5,8-9H,4,6H2,1H3 |
InChI-Schlüssel |
PIXIHOPYXPHHHV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=CC1=CCC2C(C1)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


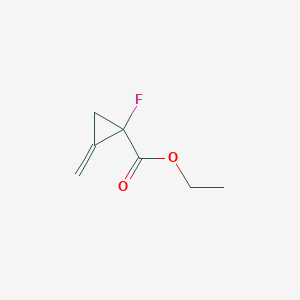
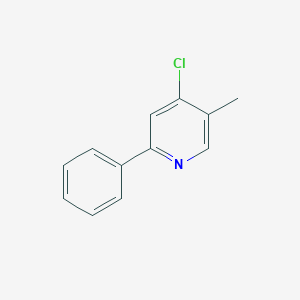
![N,N'-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide](/img/structure/B12532969.png)
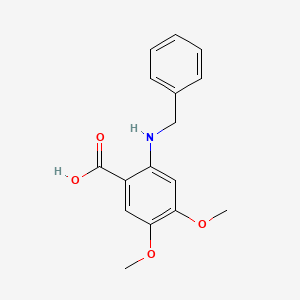
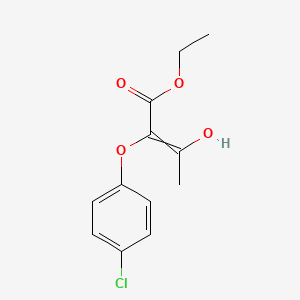



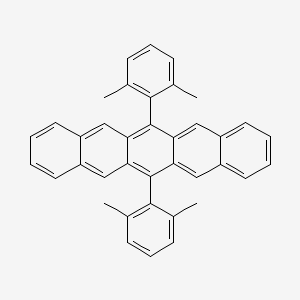
![2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine](/img/structure/B12533006.png)
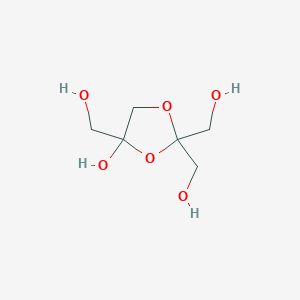
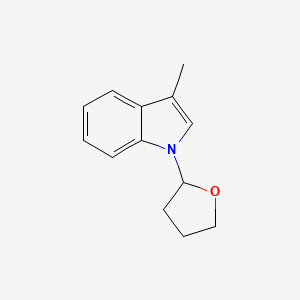
![{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane](/img/structure/B12533028.png)

